A Guide to the Spectroscopic Characterization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
A Guide to the Spectroscopic Characterization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
This technical guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the rationale behind experimental choices and provides predictive analysis based on established principles and data from analogous structures, ensuring a robust framework for compound verification.
The molecule, with CAS Number 1049131-38-5 and a molecular formula of C₁₄H₁₄FN, is a bifunctional aromatic amine. Its structure, featuring a 4-fluorobiphenyl core linked to an ethylamine moiety, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic identification is the bedrock of its reliable use in any research and development context.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.
Expertise-Driven Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solvating power for nonpolar to moderately polar compounds and its relatively clean spectral window. However, the amine and potential NH protons may exhibit broad signals or exchange with trace acidic protons. DMSO-d₆ is a valuable alternative, as it can sharpen NH signals through hydrogen bonding.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution. Higher field strengths are particularly beneficial for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A relaxation delay of 2 seconds is standard, but a longer delay (5-10 seconds) may be required for full quantitation of quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Predicted Spectroscopic Data & Interpretation
While a complete experimental spectrum is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence by analyzing the constituent fragments of the molecule and known substituent effects. The core is 4-fluoro-1,1'-biphenyl, whose spectroscopic properties are well-documented.[1][2][3][4]
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
Aromatic Region (δ 7.1-7.6 ppm): This region will be complex due to the overlapping signals of the two phenyl rings.
-
Protons on the fluorinated ring: The protons ortho to the fluorine (H-2', H-6') will appear as a triplet (or more accurately, a doublet of doublets) around δ 7.10-7.20 ppm due to coupling with both the fluorine atom and the meta protons. The protons meta to the fluorine (H-3', H-5') will appear as a triplet-like multiplet around δ 7.50-7.60 ppm.[1]
-
Protons on the other phenyl ring: The addition of the ethylamine group at C-4 will break the symmetry. The protons ortho to the ethylamine group (H-3, H-5) are expected around δ 7.4-7.5 ppm as a doublet, and the protons meta to it (H-2, H-6) will be slightly further downfield, around δ 7.5-7.6 ppm, also as a doublet.
-
-
Methine Proton (CH-NH₂, δ ~4.2 ppm): This proton, being benzylic and adjacent to an amine, will appear as a quartet due to coupling with the three methyl protons.
-
Amine Protons (NH₂, δ ~1.5-2.5 ppm): These protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration and solvent.
-
Methyl Protons (CH₃, δ ~1.5 ppm): This signal will be a doublet, coupling with the single methine proton.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
Aromatic Carbons (δ 115-145 ppm):
-
C-F Carbon (C-4'): This carbon will show the largest effect from the fluorine, appearing as a doublet with a large coupling constant (¹JCF ≈ 245 Hz) around δ 162.5 ppm.[1]
-
Carbons on the fluorinated ring: The carbons ortho to the fluorine (C-3', C-5') will appear as a doublet (²JCF ≈ 21 Hz) around δ 115.7 ppm. The carbons meta to the fluorine (C-2', C-6') will also be a doublet (³JCF ≈ 8 Hz) around δ 128.8 ppm.[1]
-
Quaternary Carbons: The two carbons linking the phenyl rings (C-1 and C-1') and the carbon attached to the ethylamine group (C-4) will appear as weak signals in the δ 135-145 ppm range.
-
-
Aliphatic Carbons:
-
Methine Carbon (CH-NH₂): Expected around δ 50-55 ppm.
-
Methyl Carbon (CH₃): Expected around δ 24-26 ppm.
-
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its bonds.
Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred modern technique for solid or liquid samples as it requires minimal sample preparation.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction using the instrument software.
Predicted IR Data & Interpretation
The IR spectrum of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine will display characteristic absorption bands corresponding to its amine, aromatic, and fluoro-substituted components.
-
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct, medium-intensity bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850-3100 cm⁻¹):
-
Aromatic C(sp²)-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C(sp³)-H stretching from the ethyl group will appear as peaks just below 3000 cm⁻¹.
-
-
C=C Aromatic Stretching (1450-1600 cm⁻¹): Several sharp, medium-to-strong intensity bands in this region are characteristic of the biphenyl aromatic framework.
-
N-H Bending (1550-1650 cm⁻¹): A medium-intensity scissoring vibration for the primary amine is expected in this region, often overlapping with the C=C aromatic signals.
-
C-N Stretching (1000-1250 cm⁻¹): A medium-intensity band corresponding to the stretching of the C-N bond of the amine.
-
C-F Stretching (1150-1250 cm⁻¹): A strong, characteristic absorption band is expected in this region due to the highly polar C-F bond.[4]
-
Aromatic C-H Out-of-Plane Bending (690-900 cm⁻¹): The substitution pattern on the aromatic rings will give rise to strong bands in this fingerprint region. A strong band around 820-840 cm⁻¹ is indicative of 1,4-disubstitution.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.
Protocol: Electron Ionization (EI) MS Data Acquisition
EI is a hard ionization technique that induces significant fragmentation, providing a detailed fragmentation pattern that serves as a molecular fingerprint.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface. GC-MS is preferred as it also confirms the purity of the sample.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules in the source.
-
Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragments.
Predicted MS Data & Fragmentation
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 215 , corresponding to the molecular weight of C₁₄H₁₄FN (215.27 g/mol ). This peak should be reasonably abundant.
-
Major Fragmentation Pathway: The most significant fragmentation in this structure is the benzylic cleavage, which is the loss of a methyl radical (•CH₃) from the molecular ion. This results in the formation of a highly stabilized benzylic cation.
-
[M - 15]⁺ Peak: The loss of the methyl group (mass = 15) will produce a very intense peak at m/z 200 . This is expected to be the base peak of the spectrum. The structure of this ion is [4-(4-fluorophenyl)phenyl]methaniminium.
-
-
Other Fragments:
-
Further fragmentation of the biphenyl core can occur, though these fragments are typically of lower intensity. Loss of HCN from the m/z 200 fragment could lead to a peak at m/z 173 .
-
The 4-fluorobiphenyl cation itself may be observed at m/z 171 .[5]
-
Summary of Spectroscopic Data
| Technique | Parameter | Predicted Value / Observation | Rationale / Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.1-7.6 ppm | Aromatic Protons (H-Ar) |
| ~4.2 ppm (quartet) | Methine Proton (CH-NH₂) | ||
| ~1.5-2.5 ppm (broad s) | Amine Protons (NH₂) | ||
| ~1.5 ppm (doublet) | Methyl Protons (CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~162.5 ppm (d, ¹JCF≈245 Hz) | Carbon attached to Fluorine (C-F) |
| ~115-145 ppm | Aromatic Carbons (C-Ar) | ||
| ~50-55 ppm | Methine Carbon (CH-NH₂) | ||
| ~24-26 ppm | Methyl Carbon (CH₃) | ||
| IR | Wavenumber (cm⁻¹) | 3300-3500 (2 bands) | N-H Stretch (Primary Amine) |
| >3000 | Aromatic C-H Stretch | ||
| <3000 | Aliphatic C-H Stretch | ||
| 1450-1600 | Aromatic C=C Stretch | ||
| 1150-1250 (strong) | C-F Stretch | ||
| MS (EI) | m/z | 215 | Molecular Ion [M]⁺• |
| 200 (Base Peak) | [M - CH₃]⁺ | ||
| 173 | [M - CH₃ - HCN]⁺ | ||
| 171 | [C₁₂H₈F]⁺ (Fluorobiphenyl cation) |
References
-
Yuen, O. Y., So, C. M., Man, H. W., & Kwong, F. Y. (2016). Supporting Information for: A Stark-type Lignin-derived Solvent for Sustainable Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 22. [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-fluoro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]


